

# Application Notes and Protocols for Perovskite Solar Cell Fabrication

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## Compound of Interest

Compound Name: *Lead thiosulfate*

Cat. No.: *B083714*

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Topic: Lead-Based Precursors and Thiosulfate Additives in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

## Introduction:

The use of organometal halide perovskites has led to a rapid increase in the power conversion efficiency (PCE) of solar cells, with certified values reaching over 25%.<sup>[1]</sup> The choice of lead precursor is a critical factor that significantly influences the morphological and structural properties of the perovskite film, which in turn affects device performance and stability.<sup>[2][3]</sup> While lead iodide ( $\text{PbI}_2$ ) and lead chloride ( $\text{PbCl}_2$ ) are the most common precursors, other non-halide lead sources such as lead acetate ( $\text{Pb}(\text{OAc})_2$ ) and lead nitrate ( $\text{Pb}(\text{NO}_3)_2$ ) have been successfully employed.<sup>[2][3]</sup> This document provides detailed protocols for the fabrication of perovskite solar cells using various lead precursors and discusses the emerging role of thiosulfate-containing additives in enhancing device performance and stability.

While direct use of **lead thiosulfate** as a primary precursor for perovskite solar cells is not widely documented in existing literature, the application of thiosulfate-based compounds as additives is a promising area of research. For instance, sodium thiosulfate has been introduced into perovskite inks to tailor crystallization and suppress the oxidation of iodides, thereby improving the quality and stability of the perovskite films.<sup>[4]</sup>

## I. Common Lead Precursors for Perovskite Solar Cells

A variety of lead precursors have been utilized in the synthesis of methylammonium lead iodide ( $\text{CH}_3\text{NH}_3\text{PbI}_3$ ) perovskite films. The selection of the precursor affects grain size, film morphology, and consequently, the photovoltaic performance.

### Data Presentation: Comparison of Lead Precursors

Lead Precursor	Chemical Formula	Solvent	Resulting Perovskite	Key Observations	Reference
Lead (II) Chloride	$\text{PbCl}_2$	DMF	$\text{CH}_3\text{NH}_3\text{PbI}_{3-x}\text{Cl}_x$	Reference standard, good efficiency.	<a href="#">[2]</a> <a href="#">[3]</a>
Lead (II) Acetate	$\text{Pb}(\text{OAc})_2$	DMF	$\text{CH}_3\text{NH}_3\text{PbI}_3$	Comparable efficiency to $\text{PbCl}_2$ , influences grain size.	<a href="#">[2]</a> <a href="#">[3]</a>
Lead (II) Nitrate	$\text{Pb}(\text{NO}_3)_2$	DMF	$\text{CH}_3\text{NH}_3\text{PbI}_3$	Lower efficiency compared to halide precursors.	<a href="#">[2]</a> <a href="#">[3]</a>
Lead (II) Iodide	$\text{PbI}_2$	DMF	$\text{CH}_3\text{NH}_3\text{PbI}_3$	Widely used, often in two-step deposition methods.	<a href="#">[5]</a>

## II. Experimental Protocols

The following protocols outline the fabrication of perovskite solar cells using a one-step solution processing method with different lead precursors. These steps are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

## Protocol 1: Substrate Preparation and Cleaning

- Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and 2M HCl.
- Clean the substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

## Protocol 2: Deposition of Electron Transport Layer (ETL)

- Prepare a 3 wt% suspension of SnO<sub>2</sub> nanoparticles in distilled water.
- Filter the SnO<sub>2</sub> solution through a 0.2 µm filter.
- Deposit the SnO<sub>2</sub> solution onto the cleaned FTO substrate by spin-coating at 3000 RPM for 30 seconds.
- Anneal the substrates at 150°C for 30 minutes in air.

## Protocol 3: Perovskite Precursor Solution Preparation

- For Halide Precursors (e.g., PbCl<sub>2</sub>):
  - Dissolve methylammonium iodide (MAI) and the lead precursor (e.g., PbCl<sub>2</sub>) in a 3:1 molar ratio in anhydrous N,N-dimethylformamide (DMF). A typical concentration is 2.64 mmol of MAI and 0.88 mmol of the lead precursor in 1 mL of DMF.<sup>[3]</sup>
  - Stir the solution at room temperature for at least 2 hours.
  - Filter the solution through a 0.2 µm PTFE filter before use.
- For Non-Halide Precursors (e.g., Pb(OAc)<sub>2</sub>):

- Follow the same molar ratios and solvent as for the halide precursors.[\[3\]](#)

## Protocol 4: Perovskite Layer Deposition (One-Step Method)

- Transfer the ETL-coated substrates into a nitrogen-filled glovebox.
- Dispense approximately 50  $\mu\text{L}$  of the perovskite precursor solution onto the substrate.
- Spin-coat at 1000 RPM for 10 seconds, followed by 3000-4000 RPM for 20-30 seconds.
- During the second spinning step (with about 10-15 seconds remaining), dispense  $\sim 100$   $\mu\text{L}$  of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100-130°C for 10 minutes.

## Protocol 5: Deposition of Hole Transport Layer (HTL)

- Prepare a solution of Spiro-OMeTAD (72.3 mg), 4-tert-butylpyridine (28.8  $\mu\text{L}$ ), and a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) (17.5  $\mu\text{L}$  of 520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.
- Filter the HTL solution through a 0.2  $\mu\text{m}$  PTFE filter.
- Deposit the HTL solution onto the perovskite layer by spin-coating at 4000 RPM for 30 seconds.

## Protocol 6: Metal Electrode Deposition

- Define the active area of the solar cell using a shadow mask.
- Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation under high vacuum ( $<10^{-6}$  Torr).

## III. Role of Thiosulfate Additives

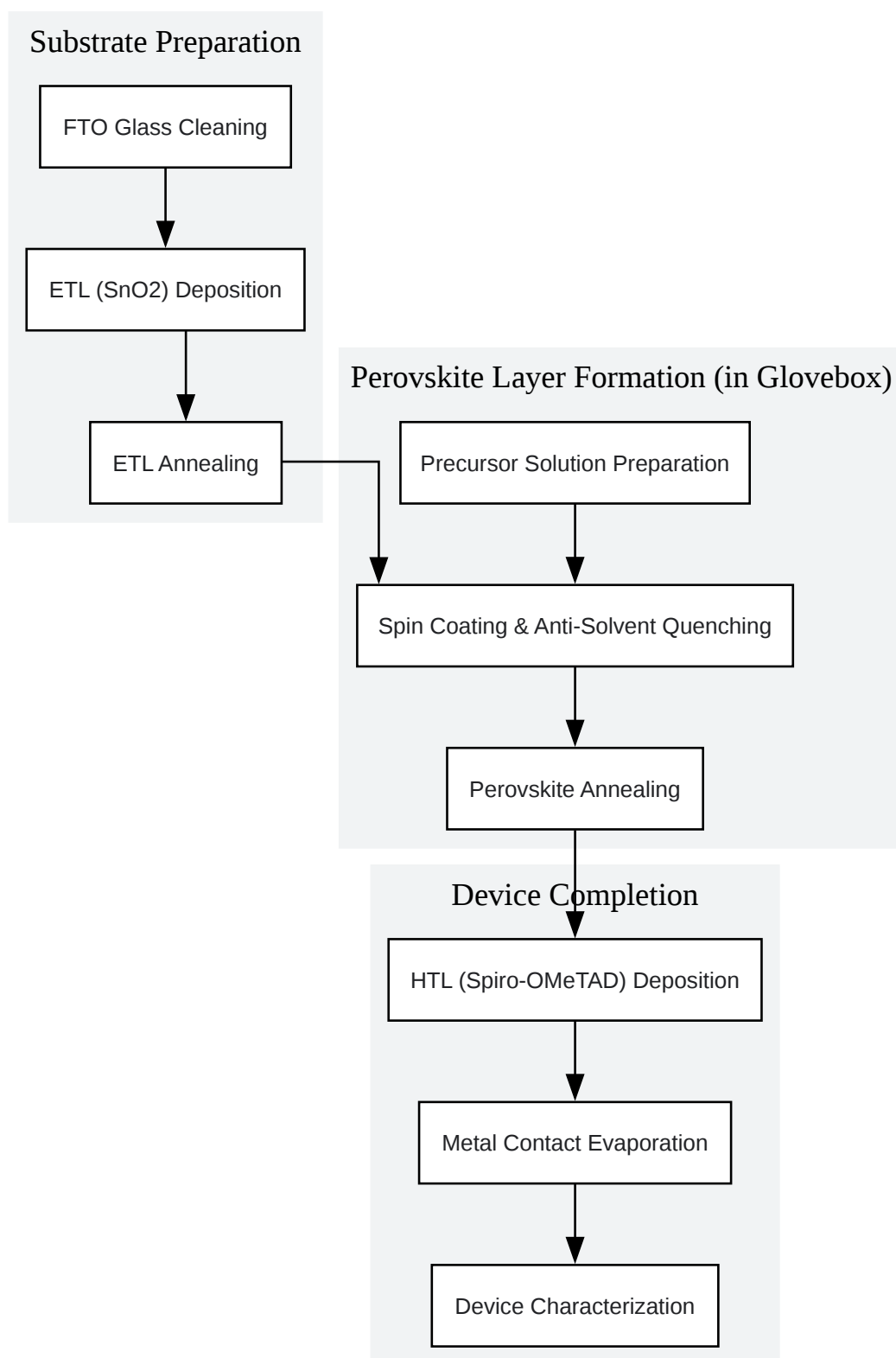
Recent studies have shown that incorporating sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) into the perovskite precursor solution or as a modification to the electron transport layer can significantly enhance

device performance and stability.

- Mechanism of Action: Sodium thiosulfate acts as a reducing agent, which can suppress the oxidation of iodide ( $I^-$ ) to iodine ( $I_2$ ), a common degradation pathway in perovskite films.[4] When used to modify the  $SnO_2$  ETL, it can passivate defects such as oxygen vacancies and uncoordinated  $Sn^{4+}$  ions, leading to improved charge extraction and reduced non-radiative recombination.

## IV. Visualizations

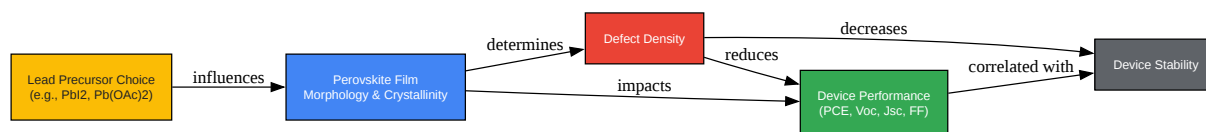
### Experimental Workflow for Perovskite Solar Cell Fabrication



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Caption: A generalized workflow for the fabrication of perovskite solar cells.

## Logical Relationship of Precursor Choice to Device Performance



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Caption: The influence of lead precursor choice on perovskite solar cell characteristics.

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